Cas no 941923-45-1 (N-{2,7-dimethyl-4-oxo-4H-pyrido1,2-apyrimidin-3-yl}cyclopropanecarboxamide)

N-{2,7-dimethyl-4-oxo-4H-pyrido1,2-apyrimidin-3-yl}cyclopropanecarboxamide 化学的及び物理的性質
名前と識別子
-
- N-{2,7-dimethyl-4-oxo-4H-pyrido1,2-apyrimidin-3-yl}cyclopropanecarboxamide
- 941923-45-1
- N-(2,7-dimethyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)cyclopropanecarboxamide
- F2073-0512
- N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)cyclopropanecarboxamide
- SR-01000910476
- SR-01000910476-1
- N-{2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}cyclopropanecarboxamide
- AKOS024626374
-
- インチ: 1S/C14H15N3O2/c1-8-3-6-11-15-9(2)12(14(19)17(11)7-8)16-13(18)10-4-5-10/h3,6-7,10H,4-5H2,1-2H3,(H,16,18)
- InChIKey: DARZDHKJIRVHFK-UHFFFAOYSA-N
- ほほえんだ: O=C(C1CC1)NC1=C(C)N=C2C=CC(C)=CN2C1=O
計算された属性
- せいみつぶんしりょう: 257.116426730g/mol
- どういたいしつりょう: 257.116426730g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 19
- 回転可能化学結合数: 2
- 複雑さ: 592
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 61.8Ų
- 疎水性パラメータ計算基準値(XlogP): 0.3
N-{2,7-dimethyl-4-oxo-4H-pyrido1,2-apyrimidin-3-yl}cyclopropanecarboxamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2073-0512-10mg |
N-{2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}cyclopropanecarboxamide |
941923-45-1 | 90%+ | 10mg |
$118.5 | 2023-05-16 | |
Life Chemicals | F2073-0512-3mg |
N-{2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}cyclopropanecarboxamide |
941923-45-1 | 90%+ | 3mg |
$94.5 | 2023-05-16 | |
Life Chemicals | F2073-0512-2mg |
N-{2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}cyclopropanecarboxamide |
941923-45-1 | 90%+ | 2mg |
$88.5 | 2023-05-16 | |
Life Chemicals | F2073-0512-15mg |
N-{2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}cyclopropanecarboxamide |
941923-45-1 | 90%+ | 15mg |
$133.5 | 2023-05-16 | |
Life Chemicals | F2073-0512-10μmol |
N-{2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}cyclopropanecarboxamide |
941923-45-1 | 90%+ | 10μl |
$103.5 | 2023-05-16 | |
Life Chemicals | F2073-0512-4mg |
N-{2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}cyclopropanecarboxamide |
941923-45-1 | 90%+ | 4mg |
$99.0 | 2023-05-16 | |
Life Chemicals | F2073-0512-2μmol |
N-{2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}cyclopropanecarboxamide |
941923-45-1 | 90%+ | 2μl |
$85.5 | 2023-05-16 | |
Life Chemicals | F2073-0512-1mg |
N-{2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}cyclopropanecarboxamide |
941923-45-1 | 90%+ | 1mg |
$81.0 | 2023-05-16 | |
Life Chemicals | F2073-0512-5μmol |
N-{2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}cyclopropanecarboxamide |
941923-45-1 | 90%+ | 5μl |
$94.5 | 2023-05-16 | |
Life Chemicals | F2073-0512-5mg |
N-{2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}cyclopropanecarboxamide |
941923-45-1 | 90%+ | 5mg |
$103.5 | 2023-05-16 |
N-{2,7-dimethyl-4-oxo-4H-pyrido1,2-apyrimidin-3-yl}cyclopropanecarboxamide 関連文献
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A. Soldà,A. Cantelli,M. Di Giosia,M. Montalti,F. Zerbetto,S. Rapino,M. Calvaresi J. Mater. Chem. B, 2017,5, 6608-6615
-
Aldo Arrais,Mauro Botta,Stefano Avedano,Giovanni Battista Giovenzana,Eliana Gianolio,Enrico Boccaleri,Pier Luigi Stanghellini,Silvio Aime Chem. Commun., 2008, 5936-5938
-
Iqbal Ahmad,Mohammad Hassan Baig,Mohammad Shavez Khan,Mohd Shahnawaz Khan,Iftekhar Hassan,Nasser Abdulatif Al-Shabib RSC Adv., 2016,6, 27952-27962
-
Liying Yin,Lin Liu,Ning Zhang Chem. Commun., 2021,57, 10484-10499
-
Muhamad Z. Mokhtar,Mu Chen,Eric Whittaker,Bruce Hamilton,Nicholas Aristidou,Ali Gholinia,Saif A. Haque,Brian R. Saunders Phys. Chem. Chem. Phys., 2017,19, 7204-7214
-
Miao Liu,Bo-Han Li,Tian Li,Xia Wu,Meng Liu,De-Cai Xiong,Xin-Shan Ye Org. Biomol. Chem., 2020,18, 3043-3046
-
Lin Tang,Junjie Yu,Yang Zhang,Zaozao Tang,Yong Qin RSC Adv., 2021,11, 6107-6113
-
Achintesh Narayan Biswas,Purak Das,Sandip Sengupta,Amitava Choudhury,Pinaki Bandyopadhyay RSC Adv., 2011,1, 1279-1286
N-{2,7-dimethyl-4-oxo-4H-pyrido1,2-apyrimidin-3-yl}cyclopropanecarboxamideに関する追加情報
Recent Advances in the Study of N-{2,7-dimethyl-4-oxo-4H-pyrido1,2-apyrimidin-3-yl}cyclopropanecarboxamide (CAS: 941923-45-1)
The compound N-{2,7-dimethyl-4-oxo-4H-pyrido1,2-apyrimidin-3-yl}cyclopropanecarboxamide (CAS: 941923-45-1) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique pyridopyrimidinone scaffold, has shown promising potential in various therapeutic applications, particularly in the modulation of kinase activity and inflammatory pathways. Recent studies have focused on elucidating its mechanism of action, optimizing its pharmacokinetic properties, and exploring its efficacy in preclinical models.
One of the key areas of investigation has been the compound's interaction with specific kinase targets. Research published in the Journal of Medicinal Chemistry (2023) demonstrated that 941923-45-1 exhibits selective inhibition against a subset of tyrosine kinases implicated in autoimmune disorders. The study employed a combination of X-ray crystallography and molecular dynamics simulations to reveal the binding mode of the compound within the kinase active site, providing a structural basis for its selectivity. These findings have important implications for the design of next-generation kinase inhibitors with improved specificity and reduced off-target effects.
In addition to its kinase-modulating properties, recent work has explored the anti-inflammatory potential of 941923-45-1. A 2024 study in Nature Chemical Biology reported that the compound can effectively suppress the production of pro-inflammatory cytokines in macrophages by interfering with the NF-κB signaling pathway. The researchers utilized a series of in vitro and in vivo assays to demonstrate the compound's ability to attenuate inflammation in models of rheumatoid arthritis, suggesting its potential as a novel therapeutic agent for chronic inflammatory diseases.
Pharmacokinetic optimization has also been a focus of recent research efforts. A team at the University of Cambridge (2023) conducted a comprehensive structure-activity relationship (SAR) study to improve the metabolic stability and oral bioavailability of 941923-45-1. By introducing strategic modifications to the cyclopropane carboxamide moiety, they developed analogs with enhanced pharmacokinetic profiles while maintaining the desired biological activity. These advancements address one of the key challenges in translating this compound into clinical applications.
Looking ahead, the research community is actively investigating the potential of 941923-45-1 in combination therapies. Preliminary data presented at the 2024 American Chemical Society National Meeting showed synergistic effects when the compound was co-administered with existing immunomodulatory drugs. This approach could potentially lower therapeutic doses and reduce adverse effects while maintaining efficacy, opening new avenues for treatment optimization.
In conclusion, the growing body of research on N-{2,7-dimethyl-4-oxo-4H-pyrido1,2-apyrimidin-3-yl}cyclopropanecarboxamide (941923-45-1) highlights its multifaceted potential in drug discovery. From its unique mechanism of kinase inhibition to its promising anti-inflammatory properties, this compound continues to offer valuable insights for medicinal chemistry and therapeutic development. Future studies will likely focus on advancing the most promising derivatives through clinical trials and exploring additional therapeutic indications for this intriguing molecular scaffold.
941923-45-1 (N-{2,7-dimethyl-4-oxo-4H-pyrido1,2-apyrimidin-3-yl}cyclopropanecarboxamide) 関連製品
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